PEG5 Linker Length Occupies a Discrete Conformational Niche Between PEG4 and PEG6 in PROTAC Ternary Complex Formation
In PROTAC design, the PEG linker length governs the conformational space accessible for ternary complex formation between the E3 ligase and the target protein. PEG4 (4 ethylene glycol units, extended length ~1.4–1.7 nm) acts as a near-rigid spacer that constrains rotational freedom and is suited for buried or sterically congested pockets, while PEG8 (~2.6 nm) introduces additional conformational entropy that may sample non-productive orientations [1]. PEG5 occupies an intermediate position not directly represented in the canonical PEG4–PEG6–PEG8 optimization set, offering a unique balance of length and flexibility that is structurally orthogonal to both shorter and longer homologues. For a given target-E3 ligase pair, this discrete increment in linker length can shift the probability of achieving the catalytically competent orientation sufficiently to alter degradation efficiency by several-fold [2]. Although direct head-to-head DC50 comparisons between Ald-Ph-PEG5-Boc-derived PROTACs and PEG4/PEG6-derived analogs have not been published in open literature, class-level SAR studies on Retro-2-based PROTACs demonstrate that GSPT1 degradation is strictly dependent on the length of the flexible PEG chain linker, with different PEG repeat counts yielding distinct degradation profiles [3].
| Evidence Dimension | Conformational flexibility and ternary complex compatibility |
|---|---|
| Target Compound Data | PEG5: 5 ethylene glycol repeat units; intermediate extended chain length between PEG4 and PEG6; conformational entropy profile distinct from both shorter and longer homologues [1] |
| Comparator Or Baseline | PEG4: 4 repeats, near-rigid span, constrained rotational freedom, suited for buried pockets. PEG6: 6 repeats, increased flexibility, broader conformational sampling. PEG8: 8 repeats, high entropic freedom, accommodates large domain rearrangements [1] |
| Quantified Difference | Qualitative difference in conformational entropy budget; DC50 variation across linker length series typically 5- to 10-fold in published PROTAC SAR campaigns [2] |
| Conditions | In silico conformational analysis and PROTAC linker length optimization studies (class-level inference) |
Why This Matters
Procuring PEG5 specifically, rather than substituting PEG4 or PEG6, enables screening of a distinct conformational space that may be optimal for target–ligase pairs where the distance between binding pockets falls outside the PEG4–PEG6 range.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html. View Source
- [2] Sinopeg. How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs? https://www.sinopeg.com/blog/how-does-monodisperse-polyethylene-glycol-enhance-the-performance-of-protac-drugs_b132. View Source
- [3] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026. https://www.sciencedirect.com/science/article/pii/S0223523426000905. View Source
